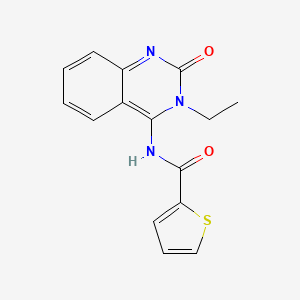

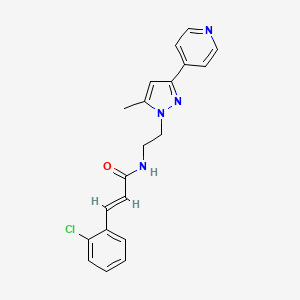

N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide and related compounds involves multi-step reactions that start from basic chemical precursors. For instance, novel quinazoline derivatives have been synthesized through a series of reactions, including the oxidation of aldehydes and coupling with various amines. These processes yield compounds with significant yields and are characterized by NMR and mass spectral analysis, indicating the efficiency and effectiveness of the synthesis strategies employed (Marvadi et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of such compounds is primarily conducted using spectral techniques like NMR, IR, and X-ray crystallography. For example, the crystal structure of related thiophene and quinazolinone derivatives has been elucidated, providing insights into the arrangement of atoms and the molecular geometry. These studies are crucial for understanding the compound's potential interactions and reactivity (Gudasi et al., 2006).

Chemical Reactions and Properties

N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, highlighting its reactivity and potential for derivatization. Research indicates that such compounds can participate in regioselective ethylation reactions, demonstrating their synthetic versatility and potential for further chemical modification to explore new biological activities or physical properties (Batalha et al., 2019).

Aplicaciones Científicas De Investigación

Antitubercular and Antibacterial Properties

A novel series of compounds similar to N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. These compounds, including analogs with chloro, methyl, and other substitutions, showed promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020). Similarly, related quinazolinone analogs were also found to have significant antibacterial activities against a range of bacterial strains, further highlighting the potential of these compounds in antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).

Applications in Organic Synthesis

N-Hydroxy-4-oxoquinazoline-2-carboxamide derivatives, which are structurally related to the compound of interest, were synthesized using a four-step sequence. These compounds demonstrate the versatility of quinazolinone derivatives in organic synthesis and their potential utility in developing new chemical entities (Bosch et al., 2011).

Potential in Antipsychotic Drug Development

Studies have indicated the potential use of heterocyclic carboxamides, which share a structural similarity with N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide, in the development of antipsychotic drugs. These compounds showed promising activity in vitro and in vivo for their binding to dopamine and serotonin receptors, which are key targets in the treatment of psychotic disorders (Norman et al., 1996).

Tyrosinase Inhibition and Antioxidant Properties

The compound and its derivatives have been explored for their role in inhibiting tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation or for use in cosmetic products. Furthermore, these compounds exhibited significant antioxidant properties, indicating their potential utility in combating oxidative stress-related diseases (Dige et al., 2019).

Photostabilization of Polymers

Some derivatives of N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide have shown efficacy in reducing the photodegradation of poly(vinyl chloride), suggesting applications in materials science, particularly in enhancing the durability and lifespan of certain plastics (Balakit et al., 2015).

Crystal Structure and Chemical Behavior

Structural studies of compounds closely related to N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide have provided insights into their crystal structures, chemical behavior, and interaction patterns. This information is crucial for understanding the properties of these compounds and for designing derivatives with improved or specific properties (Abbasi et al., 2011).

Propiedades

IUPAC Name |

N-(3-ethyl-2-oxoquinazolin-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-2-18-13(17-14(19)12-8-5-9-21-12)10-6-3-4-7-11(10)16-15(18)20/h3-9H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQZHXRKPHKIRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2C=CC=CC2=NC1=O)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2485212.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)